![molecular formula C27H30N2O2 B2840756 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide CAS No. 1114887-00-1](/img/structure/B2840756.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethoxy group, a p-tolyl group, and a cyclohexenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base like potassium carbonate.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction using p-tolyl chloride and aluminum chloride as a catalyst.
Formation of the Cyclohexenyl Ethyl Side Chain: The cyclohexenyl ethyl side chain can be synthesized through a Grignard reaction involving cyclohexenyl magnesium bromide and ethyl bromide.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and p-tolyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new alkyl groups.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxy-2-(p-tolyl)quinoline-6-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-ethoxy-2-(m-tolyl)quinoline-6-carboxamide: Similar structure with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethoxy group, p-tolyl group, and cyclohexenyl ethyl side chain differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-3-31-26-18-25(21-11-9-19(2)10-12-21)29-24-14-13-22(17-23(24)26)27(30)28-16-15-20-7-5-4-6-8-20/h7,9-14,17-18H,3-6,8,15-16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFGJVFOYATYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCC3=CCCCC3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)
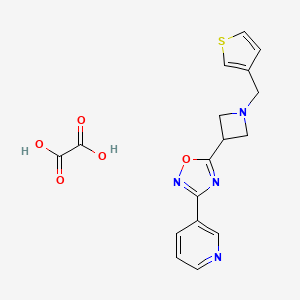


![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/new.no-structure.jpg)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)
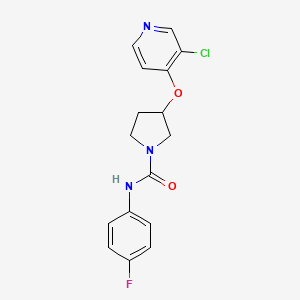
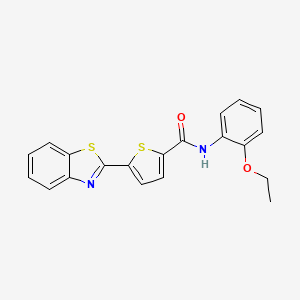
![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)
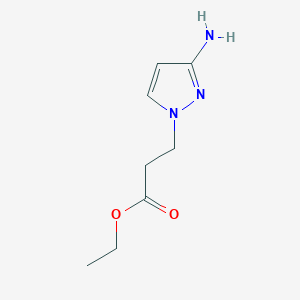
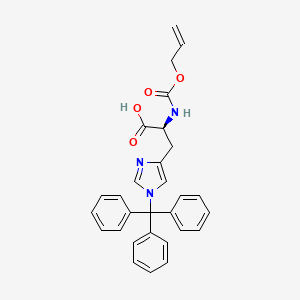
![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)
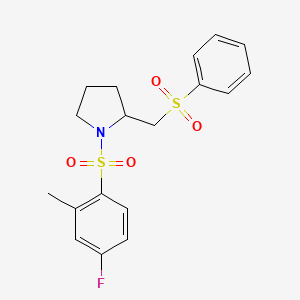
![(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2840696.png)
